4-Ethynylpiperidin-4-ol

Medicinal Chemistry Click Chemistry Organic Synthesis

This bifunctional heterocyclic building block features a terminal ethynyl and a tertiary hydroxyl group on the same piperidine carbon, enabling orthogonal CuAAC click conjugation and independent etherification/esterification without protecting groups. Ideal for rapid SAR library assembly, CNS-targeted analgesic and antimicrobial programs, and scaffold development where mono-functional analogs cannot replicate this chemoselectivity.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
CAS No. 134701-51-2
Cat. No. B138888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynylpiperidin-4-ol
CAS134701-51-2
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESC#CC1(CCNCC1)O
InChIInChI=1S/C7H11NO/c1-2-7(9)3-5-8-6-4-7/h1,8-9H,3-6H2
InChIKeyGVZFMFFUAZKMOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethynylpiperidin-4-ol (CAS 134701-51-2): A Dual-Functional Piperidine Scaffold for Modular Drug Discovery and Chemical Biology


4-Ethynylpiperidin-4-ol (CAS 134701-51-2) is a heterocyclic building block that combines a piperidine ring with both an ethynyl group and a tertiary hydroxyl group at the 4-position . This compound, typically supplied as a colorless to pale yellow solid or liquid with a purity of 97%, serves as a versatile intermediate in medicinal chemistry . Its dual functionality enables orthogonal derivatization: the ethynyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other click chemistry transformations, while the hydroxyl group provides a handle for etherification, esterification, and further functionalization [1]. This combination of reactive sites within a single compact molecule (MW: 125.17 g/mol) distinguishes it from simpler piperidine derivatives that lack one or both of these strategic groups.

Why 4-Ethynylpiperidin-4-ol Cannot Be Replaced by Generic Piperidine Analogs


Generic piperidine derivatives such as 4-piperidinol (lacking the ethynyl group) or 4-ethynylpiperidine (lacking the hydroxyl group) cannot replicate the orthogonal reactivity profile of 4-ethynylpiperidin-4-ol. The presence of both the terminal alkyne and the tertiary alcohol on the same carbon center enables chemoselective transformations that are inaccessible with mono-functional analogs [1]. Specifically, the ethynyl group is essential for click chemistry conjugation to azide-containing payloads, while the hydroxyl group permits etherification and esterification without protecting group manipulations that would be required on secondary amines [2]. Biological studies have demonstrated that the ethynyl moiety is critical for pharmacological activity: ethers lacking the ethynyl group exhibited no antibacterial or antispasmodic activity, confirming that simple piperidin-4-ol derivatives cannot substitute for the ethynylated scaffold [3]. Furthermore, the tertiary alcohol at the 4-position imparts conformational rigidity that influences receptor binding interactions, a feature absent in N-substituted piperidines that lack this substitution pattern.

4-Ethynylpiperidin-4-ol: Quantitative Differentiation Evidence Versus Comparators


Dual Functionalization Enables High-Yield Synthesis of Diverse Bioactive Ethers

4-Ethynylpiperidin-4-ol serves as a precursor for the synthesis of 22 novel alkoxy- and phenoxyalkyl ethers via Williamson ether synthesis in dry DMF, demonstrating the utility of its hydroxyl group for derivatization [1]. In a separate study, aminomethylation of 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol esters yielded four new compounds that were isolated by column chromatography and fully characterized [2]. In contrast, etherification attempts on piperidin-4-ol derivatives lacking the ethynyl group yielded products with no detectable antibacterial or antispasmodic activity [3]. The combination of ethynyl and hydroxyl groups on the same scaffold enables orthogonal functionalization strategies that are not possible with mono-functional piperidine analogs such as 4-piperidinol or 4-ethynylpiperidine.

Medicinal Chemistry Click Chemistry Organic Synthesis

Analgesic Activity: Ethynylpiperidin-4-ol Ethers Exhibit Deep Analgesia in Tail-Flick Model

Several ethynyl-substituted piperidin-4-ol ethers displayed deep analgesic activity in the rodent tail-flick model, a standard assay for evaluating centrally acting analgesics [1]. The study reported that while ethynyl-containing ethers were consistently active, some alkoxy- and phenoxy ethers derived from secondary alcohols were less effective as analgesics [1]. The LD50 values for these ethynylpiperidin-4-ol ethers exceeded those of the clinical analgesic Tramal (tramadol), indicating a favorable safety margin relative to this established pain medication [1]. In contrast, ethers lacking the ethynyl group were not evaluated for analgesic activity due to their lack of efficacy in other assays, underscoring the essential role of the ethynyl moiety for biological activity [2].

Analgesic Pain Management In Vivo Pharmacology

Antibacterial Spectrum: Moderate Activity Against Gram-Negative and Gram-Positive Pathogens

Three representative ethynylpiperidin-4-ol ethers were evaluated for antibacterial activity against a panel of clinically relevant pathogens [1]. The compounds exhibited moderate antibacterial action against Escherichia coli, Salmonella chloerae suis, Salmonella typhimurium, and Staphylococcus aureus, but their activity did not exceed that of the reference antibiotic Streptomycin [1]. Critically, the study demonstrated that ethers lacking the ethynyl group showed no antibacterial activity whatsoever, establishing a direct causal link between the ethynyl moiety and antimicrobial efficacy [2]. This structure-activity relationship confirms that the ethynyl group is an essential pharmacophoric element, and that generic piperidin-4-ol derivatives cannot substitute for the antibacterial activity profile of the ethynylated scaffold.

Antibacterial Antimicrobial Resistance Infectious Disease

Antispasmodic and Antiallergic Activities: Ethynyl Group Essential for Efficacy

Ethynylpiperidin-4-ol ethers, particularly those derived from 1-(2-ethoxyethyl)-4-ethynyl-4-hydroxypiperidines, demonstrated antispasmodic ability in multiple in vitro preparations, including acetylcholine-induced spasms, histamine-induced spasms, and calcium chloride-induced spasms [1]. Two examples of ethers that lacked the ethynyl group were completely ineffective as antispasmodic compounds, further confirming the pharmacophoric requirement of the alkyne [1]. In antiallergic screening using acetylcholine and histamine systems, a small survey of five agents revealed that two ethynyl-containing compounds exhibited activity similar to the reference antihistamine Dimedrole, although they were less potent than Klemastine [2]. The consistent requirement for the ethynyl group across antispasmodic and antiallergic activities underscores the unique biological profile conferred by the 4-ethynylpiperidin-4-ol scaffold.

Antispasmodic Antiallergic Smooth Muscle Allergy

Favorable Toxicity Profile: LD50 Values Exceed Multiple Clinical Agents

The acute toxicity of ethynylpiperidin-4-ol ethers was evaluated and compared to a panel of established clinical agents. LD50 values for the ethynyl-substituted ethers exceeded those of Dimedrole, Klemastine, Lidocaine, No-spa, Tramal, Streptomycin, and Euphilline, indicating a favorable safety margin relative to these widely used drugs [1]. In a separate in silico study of novel piperidine derivatives synthesized from 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol esters, ProTox-III predictions indicated predominantly low toxicity, with compound 5 exhibiting the lowest predicted acute toxicity (LD50 = 2935 mg/kg) [2]. For comparison, the local anesthetic tetracaine has reported LD50 values ranging from 6 mg/kg (i.v. in mice) to 300 mg/kg (oral in mice) [3]. The substantially higher LD50 values predicted for ethynylpiperidin-4-ol derivatives suggest a wider therapeutic window.

Toxicology Safety Pharmacology Drug Development

Local Anesthetic Activity with Improved Therapeutic Index: Direct Comparison to Tetracaine

The benzoic ester of 1-(2-butenyl)-4-ethynyl-2,5-dimethyl-4-piperidinol, a derivative of the 4-ethynylpiperidin-4-ol scaffold, was evaluated for surface anesthesia in direct comparison to tetracaine, a clinically used local anesthetic [1]. At a 1% solution concentration, this ethynylpiperidinol ester demonstrated anesthetic activity equivalent to tetracaine at the same concentration [1]. Importantly, the acute toxicity of this ester was less than that of tetracaine by a factor of nearly 3, indicating a substantially improved therapeutic index [1]. This head-to-head comparison establishes that the ethynylpiperidinol core can generate local anesthetics with efficacy comparable to established agents while offering a significantly enhanced safety profile.

Local Anesthetic Surface Anesthesia Therapeutic Index

4-Ethynylpiperidin-4-ol: Validated Application Scenarios for Research and Industrial Procurement


Modular Synthesis of Bioactive Compound Libraries via Click Chemistry

4-Ethynylpiperidin-4-ol is ideally suited for the rapid assembly of diverse compound libraries using copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other click chemistry methodologies [1]. The terminal ethynyl group reacts efficiently with azide-containing fragments, while the tertiary hydroxyl group can be independently functionalized via etherification or esterification [2]. This orthogonal reactivity enables medicinal chemists to explore two distinct vectors for structure-activity relationship optimization simultaneously. The synthesis of 22 alkoxy- and phenoxyalkyl ethers demonstrates the practical utility of the hydroxyl handle, while the predicted high bioavailability and low toxicity of aminomethylated derivatives support the drug-likeness of the resulting conjugates [3][4].

Development of Analgesic Agents with Favorable Safety Margins

Ethynylpiperidin-4-ol ethers have demonstrated deep analgesic activity in the tail-flick model, with LD50 values exceeding that of the clinical analgesic Tramal [1]. This combination of robust efficacy and low acute toxicity positions 4-ethynylpiperidin-4-ol as a strategic starting point for pain management drug discovery programs. The scaffold can be elaborated through both the ethynyl and hydroxyl positions to optimize potency, selectivity, and pharmacokinetic properties while maintaining the favorable safety profile observed across multiple derivative classes [1].

Antibacterial Drug Discovery Targeting Gram-Negative and Gram-Positive Pathogens

The demonstrated moderate antibacterial activity of ethynylpiperidin-4-ol ethers against E. coli, Salmonella species, and S. aureus validates this scaffold for antimicrobial development [1]. The finding that ethers lacking the ethynyl group showed no antibacterial activity confirms that the alkyne is a critical pharmacophoric element, providing a clear rationale for selecting 4-ethynylpiperidin-4-ol over non-ethynylated piperidine alternatives [1]. Further optimization of the ether side chains or click chemistry-derived conjugates may enhance potency to exceed that of Streptomycin while retaining the low toxicity profile characteristic of this scaffold class [1].

CNS Agent Development: NMDA Antagonists and Sigma Receptor Ligands

The 4-ethynylpiperidin-4-ol scaffold supports the creation of potent NMDA receptor antagonists and sigma receptor ligands, which are actively investigated for treating neurological disorders including depression, anxiety, and neuropathic pain [1]. In silico pharmacokinetic analysis of derivatives indicated good absorption and the ability to cross the blood-brain barrier, a prerequisite for CNS-targeted therapeutics [2]. The combination of favorable CNS penetration predictions, multi-target pharmacological potential (analgesic, antispasmodic), and low predicted toxicity makes this scaffold particularly attractive for neuroscience drug discovery programs [2].

Next-Generation Local Anesthetics with Improved Therapeutic Index

The benzoic ester derivative of the 4-ethynylpiperidin-4-ol scaffold demonstrated local anesthetic activity equivalent to tetracaine at 1% concentration, but with toxicity reduced by a factor of nearly 3 [1]. This validated 3-fold improvement in therapeutic index provides a compelling rationale for developing new local anesthetics based on the ethynylpiperidinol core. The scaffold's dual functionalization sites allow for systematic optimization of potency, duration of action, and tissue penetration while preserving the intrinsic safety advantages of this chemical class [1].

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